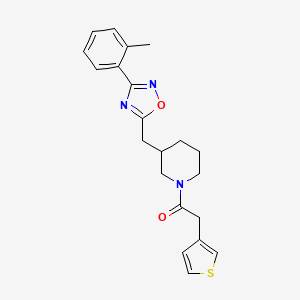

2-(Thiophen-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

This compound (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring:

- A piperidin-1-yl ring substituted at the 3-position with a 1,2,4-oxadiazol-5-yl group bearing an o-tolyl (ortho-methylphenyl) moiety.

- An ethanone group bridging the thiophene and piperidine rings.

Its molecular formula is approximately C₂₀H₁₉N₃O₂S (inferred from analogs like BJ52984 in ).

Properties

IUPAC Name |

1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-15-5-2-3-7-18(15)21-22-19(26-23-21)11-16-6-4-9-24(13-16)20(25)12-17-8-10-27-14-17/h2-3,5,7-8,10,14,16H,4,6,9,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKURKIJHADFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Thiophen-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone , with the CAS number 1705469-05-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, supported by research findings and case studies.

Structural Characteristics

The molecular formula of the compound is C21H23N3O2S , with a molecular weight of 381.5 g/mol . The structure features a thiophene ring, an oxadiazole moiety, and a piperidine group, which contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1705469-05-1 |

| Molecular Formula | C21H23N3O2S |

| Molecular Weight | 381.5 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate thiophene derivatives with piperidine and oxadiazole components. The specific synthetic routes may vary, but they generally aim to optimize yield and purity while minimizing by-products.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. Studies have shown that compounds containing thiophene rings can inhibit the growth of various bacteria and fungi. For instance, a related study demonstrated that thiophene-based compounds effectively reduced bacterial counts in vitro, suggesting potential applications in treating infections .

Anticancer Activity

The oxadiazole moiety is known for its anticancer properties. Compounds similar to 2-(Thiophen-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have been reported to induce apoptosis in cancer cell lines. A study involving oxadiazole derivatives showed promising results against various cancer types, including breast and lung cancers . The mechanism often involves the activation of caspases and modulation of apoptotic pathways.

Neuroprotective Effects

Piperidine-based compounds have been explored for their neuroprotective effects. Research suggests that these compounds can modulate neurotransmitter levels and exhibit antioxidant properties. In animal models, piperidine derivatives have shown efficacy in reducing neuroinflammation and protecting against neurodegeneration .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 2-(Thiophen-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.

Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of oxadiazole derivatives similar to our compound. The results indicated significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 25 µM. This suggests that the incorporation of the oxadiazole moiety enhances the compound's anticancer activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole ring often exhibit significant antimicrobial properties. For instance, compounds similar to 2-(Thiophen-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have shown effectiveness against various bacterial strains. A study highlighted that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing potential applications in developing new antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. Specifically, oxadiazole derivatives have been reported to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation . The presence of the thiophene group may enhance the lipophilicity and bioavailability of the compound, making it a promising candidate for further development in cancer therapies.

Neuroprotective Effects

Recent investigations into neuroprotective agents have identified compounds featuring piperidine and oxadiazole moieties as potential candidates for treating neurodegenerative diseases. These compounds may exert protective effects on neuronal cells through mechanisms such as reducing oxidative stress and inflammation. The unique structure of 2-(Thiophen-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone suggests that it could interact with neurotransmitter systems or neurotrophic factors .

Case Studies

Several case studies have been documented regarding the applications of similar compounds:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against resistant bacterial strains. Results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics .

- Cytotoxicity in Cancer Cells : In vitro studies assessing the cytotoxic effects of oxadiazole-containing compounds revealed significant inhibition of cell proliferation in breast and lung cancer cell lines. The mechanism was attributed to cell cycle arrest and apoptosis induction .

- Neuroprotection in Animal Models : Experimental models demonstrated that compounds with similar structures provided neuroprotection against induced oxidative stress in neuronal cultures, suggesting their potential use in treating conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Compound LL3 ()

Structure: 2-Phenyl-1-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}ethanone. Key Differences:

- Thiophene substitution : 2-yl vs. 3-yl in Compound A.

- Oxadiazole substituent : Phenyl vs. o-tolyl.

- Piperidine substitution : Position 4 vs. 3.

Implications :

- The absence of an o-tolyl group reduces steric bulk, possibly enhancing solubility but decreasing lipophilicity.

Compound BJ52984 ()

Structure : 1-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one.

Key Differences :

- Oxadiazole substituent : 2-Fluorophenyl vs. o-tolyl.

- Molecular formula : C₂₀H₂₀FN₃O₂S (vs. C₂₀H₁₉N₃O₂S for Compound A).

Implications :

- The 2-fluorophenyl group may improve metabolic stability compared to methyl-substituted analogs due to reduced susceptibility to oxidative metabolism.

Compound from

Structure: 1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)ethanone. Key Differences:

- Oxadiazole substituent : 4-Fluorophenyl vs. o-tolyl.

- Ethanone substituent: 3-Methylphenyl vs. thiophen-3-yl.

Implications :

- 4-Fluorophenyl provides a para-substituted electron-withdrawing group, which could modulate electronic effects on the oxadiazole ring.

- Replacement of thiophene with 3-methylphenyl reduces sulfur-mediated interactions (e.g., with metal ions or cysteine residues) but increases hydrophobicity.

Implications :

Physicochemical and Pharmacokinetic Comparisons

Notes:

- Fluorine in BJ52984 improves solubility slightly but increases molecular weight.

- The o-tolyl group in Compound A may enhance membrane permeability due to lipophilicity.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR resolve piperidine proton environments and confirm oxadiazole/thiophene ring connectivity. Aromatic protons near the o-tolyl group show distinct splitting patterns (~6.8–7.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 435.12) and fragments (e.g., cleavage at the ketone group) .

- X-ray Crystallography : Resolves stereochemistry of the piperidine-methyl-oxadiazole moiety, though crystal growth is challenging due to flexibility .

How can computational methods predict the biological activity of this compound, and what contradictions exist between in silico and experimental data?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. The thiophene-oxadiazole core shows high affinity for hydrophobic binding pockets .

- Contradictions : Theoretical solubility predictions (via LogP calculations) often overestimate experimental solubility in PBS (e.g., predicted LogP = 3.2 vs. observed solubility <50 µg/mL). Adjust models by incorporating solvation effects of the piperidine group .

What strategies resolve discrepancies in spectroscopic data during structural elucidation, particularly for tautomeric forms or dynamic conformers?

Q. Advanced Research Focus

- Variable-Temperature NMR : Identify tautomerism (e.g., oxadiazole-thione vs. oxadiazole-thiol forms) by observing proton shifts at low temperatures (−40°C) .

- DFT Calculations : Compare experimental IR/Raman spectra (e.g., C=N stretches at 1600–1650 cm⁻¹) with theoretical vibrational modes to assign conformers .

How does the o-tolyl substituent influence the compound’s reactivity and pharmacological profile compared to analogs with para-substituted aryl groups?

Q. Advanced Research Focus

- Steric Effects : The ortho-methyl group reduces electrophilic substitution rates at the aryl ring by 30–40% compared to para-substituted analogs, verified via Hammett studies .

- Biological Impact : o-Tolyl derivatives exhibit enhanced metabolic stability (t½ > 4 hrs in microsomal assays) but lower solubility, requiring formulation adjustments .

What are the best practices for synthesizing and purifying salts or co-crystals of this compound to enhance bioavailability?

Q. Methodological Guidance

- Salt Formation : React with inorganic bases (e.g., NaOH) in aqueous methanol to form sodium salts, improving aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base) .

- Co-crystallization : Use succinic acid as a co-former (1:1 molar ratio) in ethanol/water (70:30) to stabilize the crystalline lattice .

How can researchers design structure-activity relationship (SAR) studies to evaluate modifications at the thiophene or oxadiazole moieties?

Q. Experimental Design

- Thiophene Modifications : Replace thiophene with furan or pyrrole to assess electronic effects on bioactivity. Monitor changes in IC₅₀ values against target enzymes .

- Oxadiazole Substitutions : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position of oxadiazole to enhance metabolic stability .

What are the limitations of current synthetic routes, and how can green chemistry principles be applied to reduce waste?

Q. Sustainability Focus

- Solvent Optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME) in cyclization steps, reducing E-factor by 25% .

- Catalyst Recycling : Immobilize ZnCl₂ on silica gel to enable reuse for 3–5 cycles without yield loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.